molecular formula C13H14N2O4S B5401406 4-ethoxy-N'-(2-furylmethylene)benzenesulfonohydrazide

4-ethoxy-N'-(2-furylmethylene)benzenesulfonohydrazide

Cat. No.: B5401406
M. Wt: 294.33 g/mol
InChI Key: QPDANNMVSULVFS-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N'-(2-furylmethylene)benzenesulfonohydrazide, also known as EFB, is a chemical compound that has attracted significant interest in scientific research due to its potential applications in various fields. EFB is a hydrazide derivative and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 4-ethoxy-N'-(2-furylmethylene)benzenesulfonohydrazide is not fully understood, but studies have shown that it inhibits the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and viral replication. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. Physiologically, this compound has been shown to reduce inflammation, inhibit cancer cell proliferation, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethoxy-N'-(2-furylmethylene)benzenesulfonohydrazide in lab experiments is its high purity, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize using optimized methods. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.

Future Directions

There are several future directions for the study of 4-ethoxy-N'-(2-furylmethylene)benzenesulfonohydrazide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and viral infections. Another area of interest is the study of this compound as a potential pesticide for agricultural applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in materials science.

Synthesis Methods

4-ethoxy-N'-(2-furylmethylene)benzenesulfonohydrazide has been synthesized using different methods, including the reaction of 4-ethoxybenzenesulfonyl chloride with furfural followed by hydrazine hydrate. Another method involves the reaction of 4-ethoxybenzenesulfonyl hydrazide with furfural in the presence of acetic acid. These methods have been optimized to yield high purity this compound.

Scientific Research Applications

4-ethoxy-N'-(2-furylmethylene)benzenesulfonohydrazide has been shown to have potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been studied for its anti-inflammatory, anticancer, and antiviral properties. This compound has also been shown to be effective in treating liver fibrosis, a condition characterized by excessive accumulation of collagen in the liver. In agriculture, this compound has been studied for its potential use as a pesticide due to its insecticidal properties. In materials science, this compound has been studied for its potential use as a precursor in the synthesis of metal-organic frameworks (MOFs).

Properties

IUPAC Name

4-ethoxy-N-[(Z)-furan-2-ylmethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-2-18-11-5-7-13(8-6-11)20(16,17)15-14-10-12-4-3-9-19-12/h3-10,15H,2H2,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDANNMVSULVFS-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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